5-(methoxymethyl)-1,2-oxazol-3-amine
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Overview
Description
5-(methoxymethyl)-1,2-oxazol-3-amine is a heterocyclic compound featuring an isoxazole ring substituted with a methoxymethyl group at the 5-position and an amine group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-1,2-oxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the methoxymethyl and amine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydroxylamine with a β-keto ester can yield the isoxazole ring, which can then be functionalized to introduce the methoxymethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(methoxymethyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions include various functionalized isoxazoles, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
5-(methoxymethyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(methoxymethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The methoxymethyl and amine groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 5-(Methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 5-(Hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness
5-(methoxymethyl)-1,2-oxazol-3-amine is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to similar pyrrole derivatives. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(methoxymethyl)-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)7-9-4/h2H,3H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKWSJFXXGAKDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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